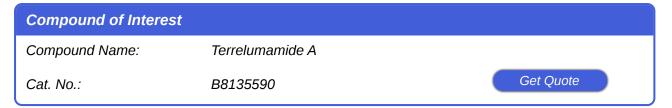


Characterization of Terrelumamide A: A Comprehensive Guide to Analytical Methods

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Introduction

Terrelumamide A is a novel lumazine-containing peptide first isolated from the marine-derived fungus Aspergillus terreus.[1][2] Structurally, it is a linear assembly of 1-methyllumazine-6-carboxylic acid, an amino acid residue, and a methyl anthranilate moiety, connected by peptide bonds.[1] Preliminary studies have revealed its potential as a pharmacological agent that improves insulin sensitivity, making it a compound of significant interest for drug development in the field of metabolic disorders.[1][2] This document provides detailed application notes and protocols for the analytical methods employed in the characterization of **Terrelumamide A**, intended for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for **Terrelumamide A** is presented below. This data is essential for the initial identification and subsequent characterization of the compound.



Property	Value	Reference
Molecular Formula	C20H20N6O7	[1]
Molecular Weight	456.4 g/mol	
Appearance	Amorphous solid	-
UV (MeOH) λmax (log ε)	220 (4.45), 258 (4.38), 330 (3.98) nm	
IR (KBr) νmax	3350, 1708, 1690, 1650, 1530, 1450, 1250 cm ⁻¹	[1]
HR-FAB-MS	m/z 457.1475 [M+H]+ (Calcd. for C ₂₀ H ₂₁ N ₆ O ₇ , 457.1472)	[1]

Experimental Protocols

Detailed methodologies for the key analytical experiments required for the structural elucidation and characterization of **Terrelumamide A** are provided below.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and elemental composition of **Terrelumamide A**.

Instrumentation: High-Resolution Fast Atom Bombardment Mass Spectrometer (HR-FAB-MS).

Protocol:

- Sample Preparation: Dissolve a small amount of purified **Terrelumamide A** in a suitable solvent, such as methanol, to a final concentration of approximately 1 mg/mL.
- Matrix Selection: Utilize a suitable matrix, such as m-nitrobenzyl alcohol (NBA), to facilitate ionization. Mix the sample solution with the matrix on the FAB probe tip.
- Instrument Parameters:
 - Ionization Mode: Positive ion mode.



Accelerating Voltage: 10 kV.

Resolution: Set to >10,000.

Scan Range:m/z 100-1000.

Data Acquisition and Analysis: Acquire the mass spectrum and determine the monoisotopic mass of the protonated molecule [M+H]⁺. Use the accurate mass measurement to calculate the elemental formula using mass spectrometry software. For **Terrelumamide A**, the protonated molecule was observed at m/z 457.1475, corresponding to the molecular formula C₂₀H₂₁N₆O₇.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed two-dimensional structure of **Terrelumamide A**, including the connectivity of all atoms and the stereochemistry.

Instrumentation: A 500 MHz or higher NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of purified **Terrelumamide A** in a deuterated solvent such as DMSO-d₆ or Methanol-d₄.
- ¹H NMR Spectroscopy:
 - Acquire a standard one-dimensional proton NMR spectrum.
 - Typical parameters: 32 scans, relaxation delay of 1-2 seconds.
 - Observe and integrate all proton signals.
- ¹³C NMR Spectroscopy:
 - Acquire a proton-decoupled carbon-13 NMR spectrum.
 - Typical parameters: 1024 scans, relaxation delay of 2 seconds.







- Identify the chemical shifts of all carbon atoms. The presence of signals in the aromatic and carbonyl regions (15 carbons for Terrelumamide A) provides initial structural clues.[1]
- 2D NMR Spectroscopy:
 - COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond protoncarbon correlations.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
 proton-carbon correlations, which is crucial for connecting different structural fragments.
- Data Analysis: Integrate the information from all NMR experiments to assemble the final structure of Terrelumamide A.

¹H and ¹³C NMR Data for **Terrelumamide A** (in DMSO-d₆):



Position	δC (ppm)	δΗ (ppm, mult., J in Hz)
1-Me-Lumazine-6-COOH		
1-N-Me	29.5	3.58 (s)
2	150.8	
4	160.5	
4a	136.2	
6	145.1	
7	148.9	8.85 (s)
8a	154.2	
6-СООН	165.2	
Threonine		
α	58.1	4.65 (dd, 8.5, 3.0)
β	67.2	4.15 (m)
У	19.8	1.15 (d, 6.5)
Methyl Anthranilate		
1'	120.1	
2'	139.8	
3'	122.5	8.65 (d, 8.0)
4'	131.5	7.58 (t, 8.0)
5'	124.1	7.18 (t, 8.0)
6'	134.2	7.95 (d, 8.0)
СО	168.1	
OMe	52.3	3.85 (s)



Biological Activity Assay: Adipogenesis in Human Mesenchymal Stem Cells

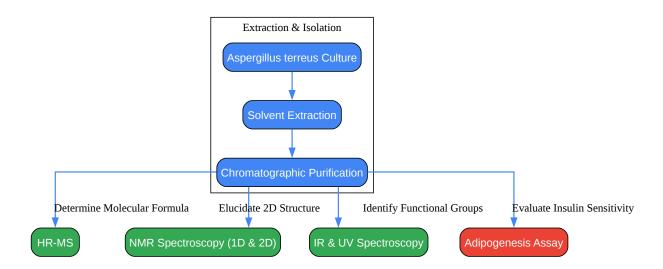
Objective: To evaluate the effect of **Terrelumamide A** on insulin sensitivity by measuring its impact on adipocyte differentiation.

Protocol:

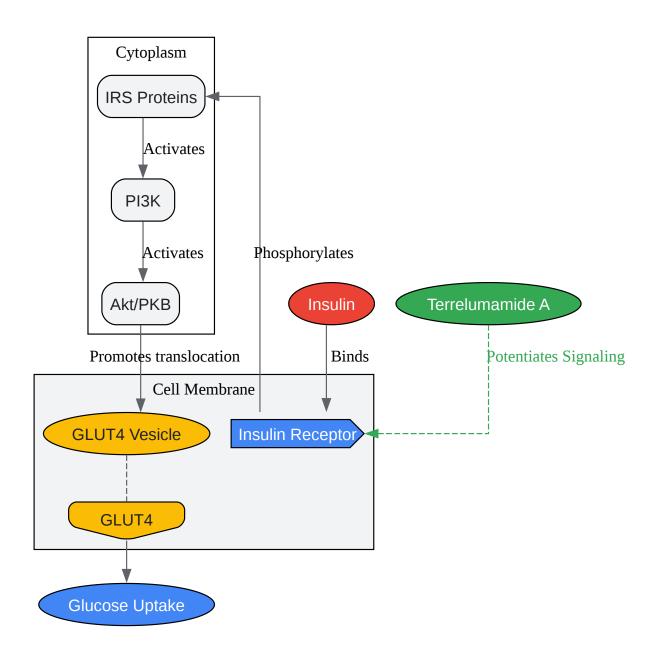
- Cell Culture: Culture human bone marrow-derived mesenchymal stem cells (hMSCs) in a suitable growth medium.
- Induction of Adipogenesis: To induce differentiation into adipocytes, culture the hMSCs in an adipogenic induction medium containing dexamethasone, insulin, and isobutylmethylxanthine (IBMX).
- Treatment: Treat the differentiating cells with various concentrations of Terrelumamide A.
 Include a positive control (e.g., rosiglitazone) and a vehicle control.
- Oil Red O Staining: After a suitable incubation period (e.g., 14-21 days), fix the cells and stain with Oil Red O solution to visualize the accumulation of lipid droplets, a marker of adipocyte differentiation.
- Quantification: Elute the stain from the cells and quantify the absorbance using a
 spectrophotometer to measure the extent of adipogenesis. An increase in Oil Red O staining
 in the presence of **Terrelumamide A** indicates an enhancement of insulin-mediated
 adipogenesis, suggesting improved insulin sensitivity.

Visualizations









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References

- 1. Lumazine Peptides from the Marine-Derived Fungus Aspergillus terreus PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
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